molecular formula C11H12ClFN2 B3383364 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 41266-63-1

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

Cat. No.: B3383364
CAS No.: 41266-63-1
M. Wt: 226.68 g/mol
InChI Key: CWLSVHQHFSKNIA-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the molecular formula C11H11FN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC1=CC=C2C(C(CNCC3)=C3N2)=C1 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 190.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Neuroprotective and Calcium-Antagonist Properties

Calcium-Antagonist Activity : Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including those related to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have shown a broad spectrum of pharmacological activities. Specifically, they exhibit pronounced neuroprotective properties and calcium-antagonist behavior. These findings suggest potential applications in treating conditions associated with calcium dysregulation and neurodegenerative diseases (Ivanov, Afanas'ev, & Bachurin, 2001).

Antitumor and Antiproliferative Activity

Selective Estrogen Receptor Modulators : Some derivatives, by modification of the core structure, have been developed into potent and orally bioavailable selective estrogen receptor downregulators (SERD). These compounds, including AZD9496, are currently being evaluated for treating advanced estrogen receptor-positive breast cancer, highlighting the chemical versatility and therapeutic potential of this scaffold (De savi et al., 2015).

CRTH2 Antagonist for Asthma and Allergic Rhinitis : Derivatives like setipiprant have been identified as potent, selective, and orally bioavailable antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a clinical development candidate for treating asthma and seasonal allergic rhinitis. This indicates the compound's significance in respiratory and allergic condition research (Fretz et al., 2013).

Antineoplastic Agents : Further research into 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives has designed compounds with significant antiproliferative activity against various cancer cell lines, suggesting their potential as novel antineoplastic agents. This research underlines the importance of structural modification to enhance therapeutic effects (Feng et al., 2018).

Molecular Design and Synthesis

Innovative Synthesis Approaches : Studies have also focused on developing new synthetic routes to 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, avoiding highly toxic aryl hydrazines. This not only highlights the compound's chemical versatility but also its potential for safer, more efficient production methods (Kovacikova & Štefek, 2014).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302-H315-H319-H332-H335 . This indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2.ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSVHQHFSKNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41266-63-1
Record name 8-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 6
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

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